molecular formula C21H17BrN2O6 B4560734 methyl 1-(3-bromophenyl)-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(3-bromophenyl)-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4560734
M. Wt: 473.3 g/mol
InChI Key: SRJZWIUGMCDJHJ-SXGWCWSVSA-N
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Description

Methyl 1-(3-bromophenyl)-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C21H17BrN2O6 and its molecular weight is 473.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.02700 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Research has been conducted on the synthesis and properties of structurally related compounds, including pyrrole and bromophenol derivatives. These studies often involve the development of novel synthetic routes or the improvement of existing methodologies to obtain compounds with potential biological activities. For example, the synthesis of bromophenol derivatives from marine sources has been explored due to their interesting biological properties, such as radical-scavenging activity (Duan, Li, & Wang, 2007).

Biological Activities

  • Compounds with a structure similar to the one mentioned may exhibit a range of biological activities. The radical-scavenging activity of bromophenol derivatives, for instance, highlights their potential as antioxidants. This property is critical in the context of medicinal chemistry, as antioxidants can mitigate oxidative stress, a factor in numerous diseases (Duan, Li, & Wang, 2007).

Potential Applications in Medicinal Chemistry

  • The synthesis and evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors have been investigated. Such studies indicate the potential therapeutic applications of these compounds in treating conditions where inhibition of carbonic anhydrase is beneficial (Akbaba et al., 2013).

Properties

IUPAC Name

methyl (4Z)-1-(3-bromophenyl)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O6/c1-12-19(21(26)30-3)16(20(25)23(12)15-6-4-5-14(22)11-15)9-13-7-8-18(29-2)17(10-13)24(27)28/h4-11H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJZWIUGMCDJHJ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)N1C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-])/C(=O)N1C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(3-bromophenyl)-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(3-bromophenyl)-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-(3-bromophenyl)-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-(3-bromophenyl)-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-(3-bromophenyl)-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-(3-bromophenyl)-4-(4-methoxy-3-nitrobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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